molecular formula C11H14ClNO B1314810 3-phenylpiperidin-4-one Hydrochloride CAS No. 910875-39-7

3-phenylpiperidin-4-one Hydrochloride

Cat. No.: B1314810
CAS No.: 910875-39-7
M. Wt: 211.69 g/mol
InChI Key: HOJGAGIASQIDPQ-UHFFFAOYSA-N
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Description

3-phenylpiperidin-4-one Hydrochloride is a chemical compound that has garnered significant interest due to its potential therapeutic and industrial applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their importance in the pharmaceutical industry, as they are present in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpiperidin-4-one Hydrochloride typically involves the Mannich reaction, which is a condensation reaction. This reaction involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction conditions often include the use of ethanol as a solvent and the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenylpiperidin-4-one Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the piperidinone to its corresponding N-oxide.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

3-phenylpiperidin-4-one Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-phenylpiperidine
  • 4-hydroxy-4-phenylpiperidine
  • 4-cyano-4-phenylpiperidine hydrochloride

Uniqueness

3-phenylpiperidin-4-one Hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and potential therapeutic applications .

Properties

IUPAC Name

3-phenylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJGAGIASQIDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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